N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide
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Overview
Description
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide is a complex organic compound characterized by its unique structure, which includes a 4-chlorophenyl group, a dioxopyrrolidinyl ring, and a phenylpropanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide typically involves multiple steps:
Formation of the Dioxopyrrolidinyl Ring: This step often starts with the reaction of a suitable amine with a dicarboxylic acid derivative under dehydrating conditions to form the pyrrolidinyl ring.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrrolidinyl intermediate.
Attachment of the Phenylpropanehydrazide Moiety: This final step involves the condensation of the intermediate with a hydrazide derivative, typically under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound could be used in studies investigating its effects on cellular processes or its potential as a therapeutic agent.
Materials Science: Its unique structure might make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide: shares structural similarities with other hydrazide derivatives and dioxopyrrolidinyl compounds.
4-Chlorophenylhydrazine: A simpler hydrazine derivative with potential biological activity.
Phenylpropanehydrazide: Another hydrazide compound with applications in medicinal chemistry.
Uniqueness
What sets N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide apart is its combination of functional groups, which may confer unique reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile scaffold for further development.
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-7-9-15(10-8-14)23-18(25)12-16(19(23)26)21-22-17(24)11-6-13-4-2-1-3-5-13/h1-5,7-10,16,21H,6,11-12H2,(H,22,24) |
InChI Key |
YOIITOJWTDBHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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